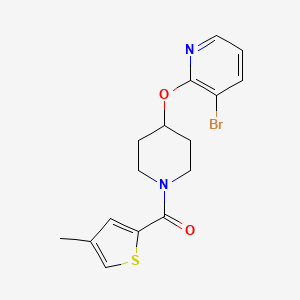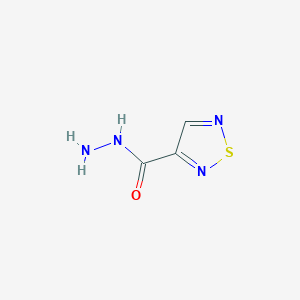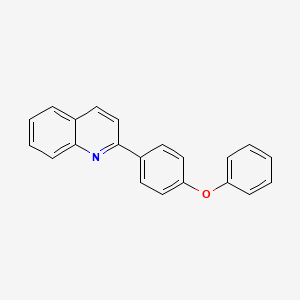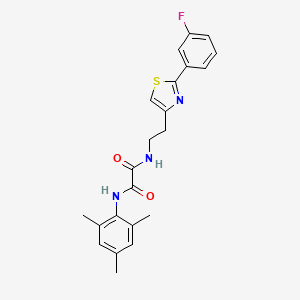![molecular formula C13H18BrNO B2875326 (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol CAS No. 1597612-40-2](/img/structure/B2875326.png)
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol, also known as Brucine, is a natural alkaloid obtained from the seeds of the Strychnos nux-vomica tree. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol is not fully understood, but it is believed to act on the central nervous system by blocking the inhibitory neurotransmitter glycine. This leads to an increase in the excitability of neurons and results in muscle spasms and convulsions. This compound has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to an increase in locomotor activity. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol in lab experiments is its unique properties, including its ability to act as a chiral selector in chromatography and its insecticidal properties. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Careful handling and proper safety precautions must be taken when working with this compound.
Future Directions
There are several future directions for the research and application of (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol. One possible direction is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity. Another direction is the use of this compound as a natural pesticide in agriculture, which may help reduce the use of synthetic pesticides and their negative impact on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol can be synthesized through several methods, including the isolation from natural sources and chemical synthesis. The isolation method involves the extraction of this compound from the seeds of the Strychnos nux-vomica tree. Chemical synthesis involves the reaction of 1,2-cyclohexanedione with 3-bromobenzylamine in the presence of a reducing agent. Both methods have been used to obtain this compound with high purity and yield.
Scientific Research Applications
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a muscle relaxant and anesthetic agent. In agriculture, this compound has been used as a natural pesticide due to its insecticidal properties. In materials science, this compound has been used as a chiral selector in chromatography and as a building block for the synthesis of novel materials.
Properties
IUPAC Name |
(1S,2S)-2-[(3-bromophenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-11-5-3-4-10(8-11)9-15-12-6-1-2-7-13(12)16/h3-5,8,12-13,15-16H,1-2,6-7,9H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSESCIYIFBNU-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B2875243.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875246.png)


![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)



